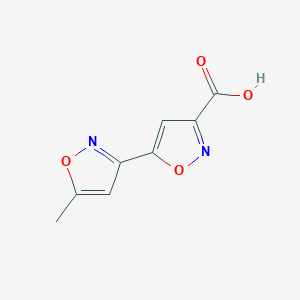
5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid, commonly known as MOCA, is a heterocyclic organic compound. It is used in scientific research as a biochemical probe to study the structure and function of proteins. MOCA has been found to be an effective tool in drug discovery and development due to its unique chemical properties.
Mécanisme D'action
MOCA works by binding to specific amino acid residues on proteins, altering their structure and function. This can lead to changes in enzymatic activity, receptor signaling, and protein-protein interactions. MOCA has been found to be highly selective in its binding to proteins, making it a valuable tool in scientific research.
Biochemical and Physiological Effects:
MOCA has been found to have a range of biochemical and physiological effects on proteins. It can alter enzymatic activity, modulate receptor signaling, and affect protein-protein interactions. MOCA has been used to study a wide range of proteins, including kinases, proteases, and G protein-coupled receptors.
Avantages Et Limitations Des Expériences En Laboratoire
MOCA has several advantages as a biochemical probe for scientific research. It is highly selective in its binding to proteins, making it a valuable tool for studying specific proteins and their functions. MOCA is also stable and easy to handle, making it suitable for use in a wide range of laboratory experiments.
However, MOCA also has some limitations. It can be difficult to synthesize and requires specialized equipment and expertise in organic chemistry. MOCA can also be toxic in high concentrations, making it important to handle with care in the laboratory.
Orientations Futures
There are several potential future directions for the use of MOCA in scientific research. One area of interest is the development of new drugs that target specific proteins using MOCA as a biochemical probe. Another potential application is the use of MOCA in the study of protein-protein interactions, which could lead to new insights into cellular signaling pathways.
In addition, there is ongoing research into the development of new methods for synthesizing MOCA and other heterocyclic compounds. These advances could lead to new applications for MOCA in drug discovery and development, as well as other areas of scientific research.
Conclusion:
In conclusion, MOCA is a valuable tool in scientific research due to its ability to bind to specific proteins and modify their activity. MOCA has been used to study a wide range of proteins and has potential applications in drug discovery and development, as well as other areas of scientific research. While MOCA has some limitations, ongoing research into its synthesis and applications is likely to lead to new insights and discoveries in the future.
Méthodes De Synthèse
MOCA can be synthesized through a multi-step process that involves the reaction of 2-amino-5-methyl-1,3-oxazole with ethyl 2-chloro-3-oxobutanoate. The resulting intermediate is then treated with hydrochloric acid to yield MOCA. The synthesis of MOCA requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
MOCA is widely used in scientific research as a biochemical probe to study the structure and function of proteins. It has been found to be an effective tool in drug discovery and development due to its ability to bind to proteins and modify their activity. MOCA is commonly used in the study of enzymes, receptor-ligand interactions, and protein-protein interactions.
Propriétés
IUPAC Name |
5-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-4-2-5(9-13-4)7-3-6(8(11)12)10-14-7/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEOHFYGZHMNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=CC(=NO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

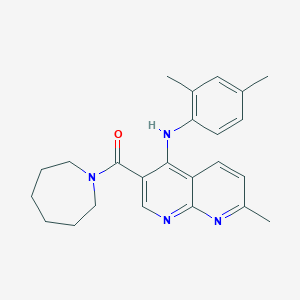

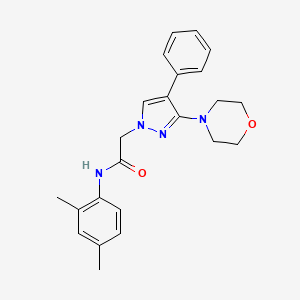
![[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2760701.png)
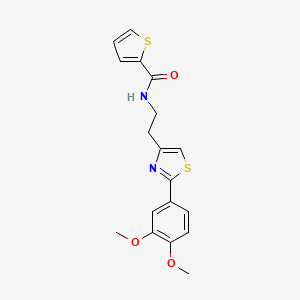
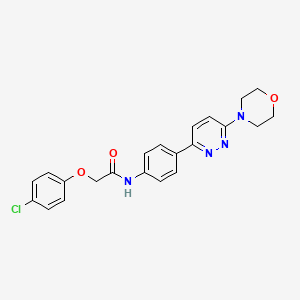
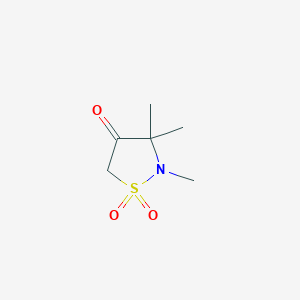
![(E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2760706.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2760708.png)

![5-{[4-(benzyloxy)phenyl]amino}-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2760711.png)
![[2-Oxo-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2760712.png)
![2-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoic acid](/img/structure/B2760713.png)
